molecular formula C11H15F3N2O4S2 B14152006 N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide CAS No. 88966-56-7

N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide

Cat. No.: B14152006
CAS No.: 88966-56-7
M. Wt: 360.4 g/mol
InChI Key: XWXDTBDTKTXUEQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide is a sulfonamide compound characterized by the presence of both sulfonyl and trifluoromethanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide typically involves the reaction of N,N-diethyl-4-aminobenzenesulfonamide with trifluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield sulfonic acids, while reduction reactions produce amines .

Scientific Research Applications

N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties, such as increased stability and reactivity, compared to other sulfonamides .

This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

88966-56-7

Molecular Formula

C11H15F3N2O4S2

Molecular Weight

360.4 g/mol

IUPAC Name

N,N-diethyl-4-(trifluoromethylsulfonylamino)benzenesulfonamide

InChI

InChI=1S/C11H15F3N2O4S2/c1-3-16(4-2)21(17,18)10-7-5-9(6-8-10)15-22(19,20)11(12,13)14/h5-8,15H,3-4H2,1-2H3

InChI Key

XWXDTBDTKTXUEQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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